

5-Ethyl-3-methyloctane: A Technical Guide for Advanced Fuel Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethyl-3-methyloctane**

Cat. No.: **B14549698**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes are critical components in modern fuel formulations, prized for their superior anti-knock properties and combustion efficiency. This technical guide provides an in-depth examination of **5-Ethyl-3-methyloctane**, a C11 branched alkane, as a potential high-performance fuel component. While specific experimental data for this molecule is not extensively available, this guide synthesizes the fundamental principles of branched alkane chemistry, predictive modeling techniques, and established experimental protocols to build a comprehensive profile of its expected performance. We will explore its molecular structure, delve into predictive methods for its key fuel properties such as octane number and heat of combustion, discuss potential synthesis pathways from both conventional and renewable feedstocks, and outline the standardized engine testing methodologies required for its empirical validation. This document serves as a foundational resource for researchers in fuel science, chemical engineering, and automotive technology, providing the theoretical framework and practical considerations for evaluating **5-Ethyl-3-methyloctane** and other novel branched alkanes as next-generation fuel components.

Introduction: The Significance of Molecular Architecture in Fuel Performance

The performance of a gasoline fuel is intrinsically linked to the molecular structure of its hydrocarbon constituents. While linear alkanes provide high energy density, their propensity for autoignition under compression, a phenomenon known as "knocking," limits engine efficiency and can cause damage.^[1] Branched alkanes, by contrast, exhibit significantly higher resistance to knocking, which is quantified by the Research Octane Number (RON) and Motor Octane Number (MON).^[2] The more compact, globular structure of branched alkanes is more stable and less prone to the pre-combustion reactions that lead to knocking.^[3] This allows for the design of higher compression ratio engines, which can achieve greater thermal efficiency and power output.^[3]

5-Ethyl-3-methyloctane, with its C11 backbone and multiple branching points, represents a class of highly substituted alkanes that are of significant interest for formulating high-octane fuels. Its molecular structure suggests favorable combustion characteristics, making it a compelling candidate for research and development in advanced fuel applications, including as a blendstock to improve the octane rating of conventional gasoline or as a component in synthetic and biofuels.

Molecular Profile of 5-Ethyl-3-methyloctane

5-Ethyl-3-methyloctane is a saturated hydrocarbon with the chemical formula C11H24.^[4] Its structure features an eight-carbon main chain (octane) with a methyl group at the third carbon and an ethyl group at the fifth carbon.

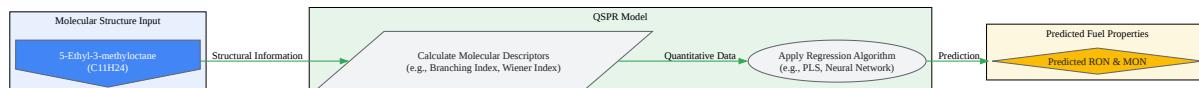
Molecular Structure of 5-Ethyl-3-methyloctane

Caption: Ball-and-stick model of **5-Ethyl-3-methyloctane**.

Table 1: Physicochemical Properties of **5-Ethyl-3-methyloctane**

Property	Value	Source
Molecular Formula	C11H24	[4]
Molecular Weight	156.31 g/mol	[4]
CAS Number	62016-21-1	[4]
IUPAC Name	5-ethyl-3-methyloctane	[4]
Canonical SMILES	CCCC(CC)CC(C)CC	[4]

Predicted Fuel Properties


In the absence of direct experimental data, Quantitative Structure-Property Relationship (QSPR) models and computational chemistry methods provide valuable tools for estimating the fuel properties of novel compounds like **5-Ethyl-3-methyloctane**.[\[5\]](#)[\[6\]](#)

Octane Number Prediction

The octane number is a critical measure of a fuel's anti-knock performance. QSPR models correlate a molecule's structural features with its experimentally determined octane number to predict the values for untested compounds.[\[6\]](#) These models consistently show that the degree of branching is a primary determinant of a high octane number.[\[5\]](#)

For **5-Ethyl-3-methyloctane**, its multi-branched structure strongly suggests a high octane rating. The presence of tertiary carbon atoms, which are more stable as carbocation intermediates during combustion, is a key factor in retarding autoignition.[\[5\]](#) While a precise predicted value requires the application of a specific, validated QSPR model, it is reasonable to hypothesize that the RON and MON of **5-Ethyl-3-methyloctane** would be significantly higher than that of its linear isomer, n-undecane, and likely comparable to other highly branched C11 alkanes.

Logical Flow for Octane Number Prediction

[Click to download full resolution via product page](#)

Caption: Workflow for predicting octane number using QSPR models.

Heat of Combustion

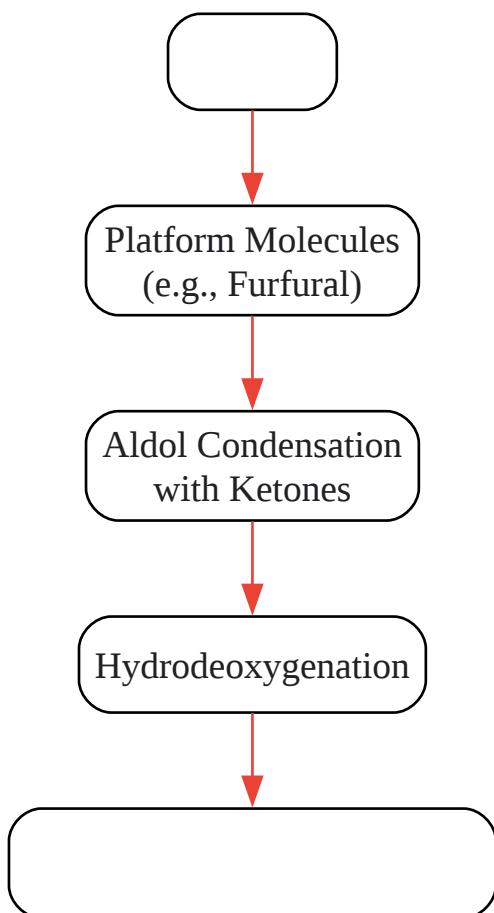
The heat of combustion is the amount of energy released when a fuel is burned. Generally, for isomers, a more stable compound will have a lower heat of combustion.^[7] Branched alkanes are typically more stable than their linear counterparts due to factors such as reduced steric strain.^[3] Therefore, it is predicted that **5-Ethyl-3-methyloctane** would have a slightly lower heat of combustion compared to n-undecane. While this might suggest a lower energy content per mole, the gains in engine efficiency from a higher octane rating often outweigh the small decrease in heat of combustion for practical applications in spark-ignition engines.^[3]

Computational chemistry methods, such as those based on density functional theory (DFT), can be employed to calculate the standard enthalpy of formation (ΔH_f°) of **5-Ethyl-3-methyloctane**.^[8] This value can then be used to determine the theoretical heat of combustion.

Synthesis Pathways

The viability of **5-Ethyl-3-methyloctane** as a fuel component also depends on efficient and scalable synthesis methods.

Conventional Synthesis


Traditionally, branched alkanes for fuel applications are produced through catalytic reforming and isomerization of straight-chain alkanes derived from crude oil. These processes utilize

catalysts to rearrange the carbon skeleton of hydrocarbons, increasing their branching and, consequently, their octane number.

Renewable Synthesis from Biomass

A promising avenue for the sustainable production of **5-Ethyl-3-methyloctane** and other branched alkanes is through the conversion of biomass. Lignocellulosic biomass can be broken down into platform molecules that can then be upgraded to fuel-range hydrocarbons. For instance, the synthesis of C11 branched alkanes has been demonstrated through the aldol condensation of furfural (derived from hemicellulose) with methyl isobutyl ketone (which can also be produced from biomass), followed by hydrodeoxygenation. While this specific pathway may not directly yield **5-Ethyl-3-methyloctane**, it illustrates the potential for producing highly branched C11 alkanes from renewable feedstocks.

Simplified Biomass-to-Branched Alkane Pathway

[Click to download full resolution via product page](#)

Caption: A conceptual pathway for synthesizing branched alkanes from biomass.

Experimental Evaluation: A Protocol Framework

To empirically validate the predicted fuel properties of **5-Ethyl-3-methyloctane**, a rigorous experimental testing program is necessary. This would involve the synthesis and purification of a high-purity sample, followed by standardized fuel property testing and engine performance evaluation.

Synthesis and Purification

A laboratory-scale synthesis of **5-Ethyl-3-methyloctane** would likely involve a multi-step organic synthesis route, for example, through Grignard reactions or other C-C bond-forming strategies. The synthesized product would require purification, typically through fractional distillation, to achieve a purity suitable for fuel testing (e.g., >99%). The purity would be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Standardized Fuel Property Testing

Table 2: Key Experimental Tests for Fuel Characterization

Property	ASTM Standard Method	Significance
Research Octane Number (RON)	ASTM D2699	Measures anti-knock performance under low-speed, mild driving conditions. ^[9]
Motor Octane Number (MON)	ASTM D2700	Measures anti-knock performance under high-speed, severe driving conditions. ^[9]
Heat of Combustion	ASTM D240	Determines the energy content of the fuel.
Density	ASTM D4052	Important for fuel metering and energy density calculations.
Viscosity	ASTM D445	Affects fuel atomization and injection characteristics.
Flash Point	ASTM D93	A measure of the fuel's flammability and safety in handling.

Engine Performance Testing

The ultimate evaluation of a novel fuel component is its performance in an internal combustion engine.^[10] This involves testing the neat compound (if feasible) and, more practically, various blends with a standard reference gasoline.^[11]

Experimental Protocol for Engine Testing:

- Engine Setup: A single-cylinder cooperative fuel research (CFR) engine or a modern multi-cylinder engine mounted on a dynamometer is used.^[11] The engine is instrumented to measure parameters such as torque, power, fuel consumption, and in-cylinder pressure.^[1]
- Fuel Blending: Blends of **5-Ethyl-3-methyloctane** with a certified reference gasoline (e.g., at 10%, 20%, and 50% by volume) are prepared.

- Performance Mapping: The engine is operated at various speeds and loads with each fuel blend. Key performance indicators are recorded, including:
 - Brake Specific Fuel Consumption (BSFC)
 - Brake Thermal Efficiency (BTE)
 - Power and Torque curves
- Combustion Analysis: In-cylinder pressure data is analyzed to determine combustion phasing, duration, and knock intensity.
- Emissions Analysis: Exhaust gases are analyzed for regulated emissions (CO, NOx, unburned hydrocarbons) and greenhouse gases (CO2).[\[12\]](#)

Conclusion and Future Outlook

5-Ethyl-3-methyloctane represents a promising, yet understudied, candidate as a high-performance fuel component. Based on established structure-property relationships, it is predicted to exhibit a high octane number and favorable combustion characteristics. While the lack of direct experimental data necessitates the use of predictive models at present, this guide has outlined the theoretical basis for its potential and a clear experimental framework for its validation.

Future research should focus on the efficient synthesis of high-purity **5-Ethyl-3-methyloctane** to enable rigorous experimental testing of its fuel properties. Such data will be invaluable for the development of more accurate QSPR models and for the rational design of next-generation fuel formulations. Furthermore, exploring and optimizing renewable synthesis routes will be crucial for the long-term sustainability of this and other advanced biofuel components. The insights gained from a comprehensive study of **5-Ethyl-3-methyloctane** will contribute significantly to the broader understanding of the role of molecular structure in fuel performance and aid in the development of cleaner, more efficient transportation fuels.

References

- Alkane. In: Wikipedia; 2024. [\[Link\]](#)
- Branching and heat of combustion : r/Mc
- A Study of the Structure–Octane Number Relationship for Hydrocarbons.

- CORRELATIONS Structural Group Contribution Method for Predicting the Octane Number of Pure Hydrocarbon Liquids. [\[Link\]](#)
- Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. *Frontiers*. [\[Link\]](#)
- octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes. [\[Link\]](#)
- Structural Group Contribution Method for Predicting the Octane Number of Pure Hydrocarbon Liquids.
- match28_13-27.pdf.
- Engine-Based Testing. SwRI. [\[Link\]](#)
- Top 10 Fuel Testing Methods You Should Know About. [\[Link\]](#)
- Influence of Branching Degree-Derived iso-Alkane GCxGC Subgroups on Fuel Property Prediction.
- Influence of Branching Degree-Derived iso-Alkane GCxGC Subgroups on Fuel Property Prediction.
- new knock-testing methods needed to match engine and fuel progress 610200. [\[Link\]](#)
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central. [\[Link\]](#)
- Mastering the Basics: Comprehensive Engine Testing.
- Development of a detailed model for calculating the octane numbers of gasoline blends. [\[Link\]](#)
- **5-Ethyl-3-methyloctane.** PubChem. [\[Link\]](#)
- **(5R)-5-ethyl-3-methyloctane.** PubChem. [\[Link\]](#)
- (PDF) QSPR Models for Octane Number Prediction.,.
- Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. [\[Link\]](#)
- Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test D
- Engine Testing Overview. University of Sussex. [\[Link\]](#)
- 3-ethyl-3-methyloctane. NIST WebBook. [\[Link\]](#)
- Draw the skeletal ("line") structure of 5 -ethyl -3 -methyloctane. Click and drag to star [Chemistry]. Gauth. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. motor.com [motor.com]
- 2. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 3. ecm2015.hu [ecm2015.hu]
- 4. 5-Ethyl-3-methyloctane | C11H24 | CID 20682049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. sae.org [sae.org]
- 10. Engine-Based Testing | SwRI [swri.org]
- 11. users.sussex.ac.uk [users.sussex.ac.uk]
- 12. Top 10 Fuel Testing Methods You Should Know About [metalchem.com]
- To cite this document: BenchChem. [5-Ethyl-3-methyloctane: A Technical Guide for Advanced Fuel Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14549698#5-ethyl-3-methyloctane-as-a-component-in-fuel-mixtures\]](https://www.benchchem.com/product/b14549698#5-ethyl-3-methyloctane-as-a-component-in-fuel-mixtures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com